molecular formula C20H34O2 B12646878 (2-((1-Methoxyundecyl)oxy)ethyl)benzene CAS No. 94291-85-7

(2-((1-Methoxyundecyl)oxy)ethyl)benzene

Cat. No.: B12646878
CAS No.: 94291-85-7
M. Wt: 306.5 g/mol
InChI Key: VTIBZGRHIAXWGL-UHFFFAOYSA-N
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Description

(2-((1-Methoxyundecyl)oxy)ethyl)benzene is an organic compound with the molecular formula C20H34O2. It is characterized by a benzene ring substituted with a (1-methoxyundecyl)oxy group and an ethyl group. This compound is part of a class of chemicals known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((1-Methoxyundecyl)oxy)ethyl)benzene typically involves the reaction of 2-(2-bromoethyl)benzene with 1-methoxyundecanol in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-((1-Methoxyundecyl)oxy)ethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like ferric bromide (FeBr3).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

(2-((1-Methoxyundecyl)oxy)ethyl)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-((1-Methoxyundecyl)oxy)ethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-((1-Methoxydecyl)oxy)ethyl)benzene
  • (2-((1-Methoxydodecyl)oxy)ethyl)benzene
  • (2-((1-Methoxynonyl)oxy)ethyl)benzene

Uniqueness

(2-((1-Methoxyundecyl)oxy)ethyl)benzene is unique due to its specific alkyl chain length and substitution pattern, which can influence its physical and chemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

94291-85-7

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

2-(1-methoxyundecoxy)ethylbenzene

InChI

InChI=1S/C20H34O2/c1-3-4-5-6-7-8-9-13-16-20(21-2)22-18-17-19-14-11-10-12-15-19/h10-12,14-15,20H,3-9,13,16-18H2,1-2H3

InChI Key

VTIBZGRHIAXWGL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(OC)OCCC1=CC=CC=C1

Origin of Product

United States

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